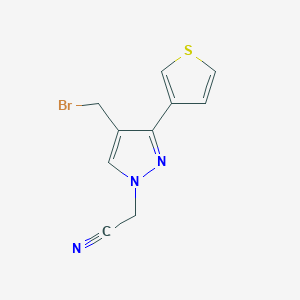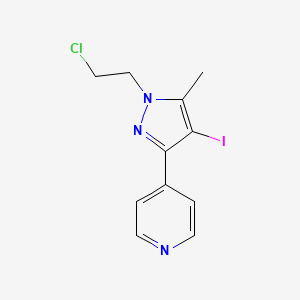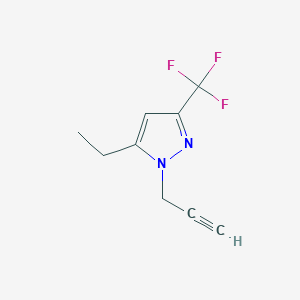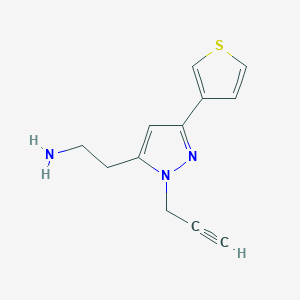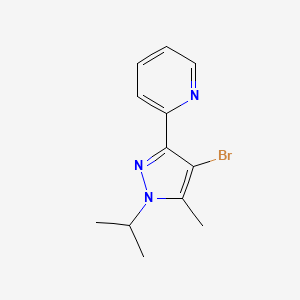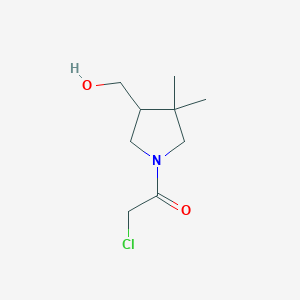
2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one
Descripción general
Descripción
2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one is a chlorinated organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in water and other organic solvents. This compound has been used for decades in the synthesis of various compounds, and has been studied for its potential applications in biochemistry and physiology. In
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
- Research into chemical synthesis techniques highlights the creation and characterization of complex organic molecules. For instance, studies have detailed the synthesis of heterocyclic compounds and their structural determination using methods like crystal X-ray diffraction, showcasing their potential in material science and pharmaceuticals (Percino et al., 2006). These processes are fundamental in developing new materials with specific optical, electrical, or biological properties.
Nonlinear Optical Properties
- Investigations into nonlinear optical properties of compounds, such as those related to the pyrrolidine backbone, are critical for advancing optical device technologies. Compounds displaying significant changes in absorption behavior under varying laser intensities suggest potential applications in optical limiting and other photonics-based devices (Rahulan et al., 2014).
Catalysis and Chemical Reactions
- Studies on the catalytic activities of metal complexes with ligands structurally similar to the query compound reveal insights into asymmetric synthesis and hydrogenation reactions. These findings can lead to more efficient synthesis pathways for producing chiral molecules, essential in the pharmaceutical industry (Magubane et al., 2017).
Molecular Electronics and Film Fabrication
- Research on dibranched, heterocyclic chromophores similar in structure to the query compound has explored their applications in electrooptic film fabrication. Such studies underpin the development of molecular electronics, highlighting the compound's relevance in creating materials with tailored optical and electrooptic responses (Facchetti et al., 2006).
Environmental and Material Science
- The synthesis and application of Schiff base complexes derived from related compounds demonstrate significant potential in corrosion inhibition, indicating a bridge between coordination chemistry and materials engineering. These findings are vital for designing materials resistant to degradation, impacting industries ranging from construction to marine engineering (Das et al., 2017).
Propiedades
IUPAC Name |
2-chloro-1-[4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-9(2)6-11(8(13)3-10)4-7(9)5-12/h7,12H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIDDDOWXWWVIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1CO)C(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



